molecular formula C22H19F3N2O3S2 B2715458 4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(trifluoromethyl)phenyl]butanamide CAS No. 394236-19-2

4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(trifluoromethyl)phenyl]butanamide

Cat. No. B2715458
CAS RN: 394236-19-2
M. Wt: 480.52
InChI Key: OYJJOWQWZOIQHM-AQTBWJFISA-N
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Description

4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(trifluoromethyl)phenyl]butanamide is a useful research compound. Its molecular formula is C22H19F3N2O3S2 and its molecular weight is 480.52. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy for Cancer Treatment

Research by Pişkin, Canpolat, and Öztürk (2020) has highlighted the potential of derivatives of the mentioned compound in photodynamic therapy, a treatment modality for cancer. Their study focused on a zinc phthalocyanine derivative characterized by good fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield, making it an effective Type II photosensitizer for cancer treatment through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Antitumor Activity

Horishny and Matiychuk (2020) developed a synthesis method for a series of compounds similar to the queried chemical, showing moderate antitumor activity against various malignant tumor cells, with the UO31 renal cancer cell line being most sensitive to these compounds. This suggests the potential utility of these compounds in developing new antitumor agents (Horishny & Matiychuk, 2020).

Anticonvulsant Agents

Farag et al. (2012) synthesized derivatives containing a sulfonamide thiazole moiety, demonstrating significant anticonvulsive effects in preclinical models. This research suggests the potential of these compounds as anticonvulsant agents, particularly for conditions that are resistant to traditional therapies (Farag et al., 2012).

Antimicrobial Activities

The research conducted by Wardkhan et al. (2008) on thiazoles and their fused derivatives, including compounds similar to the queried chemical, showed antimicrobial activities against various bacterial and fungal strains. These findings indicate the potential application of these compounds as antimicrobial agents, contributing to the development of new treatments for infectious diseases (Wardkhan, Youssef, Hamed, & Ouf, 2008).

Molecular Electronics

Stuhr-Hansen et al. (2005) discussed the use of aryl bromides, which are structurally related to the queried compound, as precursors for oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires in molecular electronics. Their efficient synthetic transformations make them suitable for applications in the development of molecular wires and devices (Stuhr-Hansen, Sørensen, Moth‐Poulsen, Christensen, Bjørnholm, & Nielsen, 2005).

properties

IUPAC Name

4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(trifluoromethyl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F3N2O3S2/c1-30-15-7-4-6-14(12-15)13-18-20(29)27(21(31)32-18)11-5-10-19(28)26-17-9-3-2-8-16(17)22(23,24)25/h2-4,6-9,12-13H,5,10-11H2,1H3,(H,26,28)/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYJJOWQWZOIQHM-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F3N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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